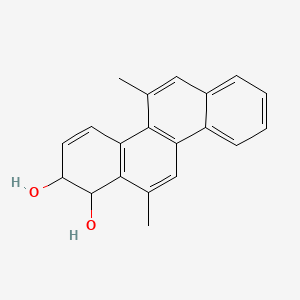![molecular formula C13H20O2Si B14407286 {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane CAS No. 83669-69-6](/img/structure/B14407286.png)
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a unique organosilicon compound that features a furan ring, a cyclopentene ring, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of a furan derivative with a cyclopentene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the furan derivative is coupled with a cyclopentene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyclopentene ring can be reduced to form cyclopentane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the cyclopentene ring may yield 2-methylcyclopentane.
Applications De Recherche Scientifique
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol.
Cyclopentene derivatives: Compounds such as 2-methylcyclopentene and cyclopentene oxide.
Organosilicon compounds: Compounds such as trimethylsilyl chloride and trimethylsilyl ether.
Uniqueness
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is unique due to its combination of a furan ring, a cyclopentene ring, and a trimethylsilyl group. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
83669-69-6 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
[3-(furan-2-yl)-2-methylcyclopenten-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-10-11(13-6-5-9-14-13)7-8-12(10)15-16(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
Clé InChI |
DVERGZILXHBGMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC1C2=CC=CO2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
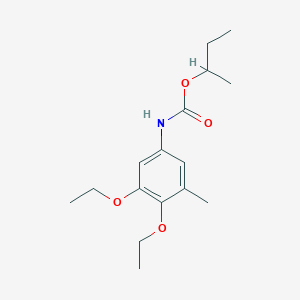
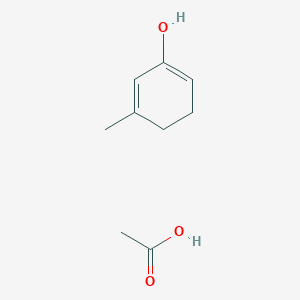
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)

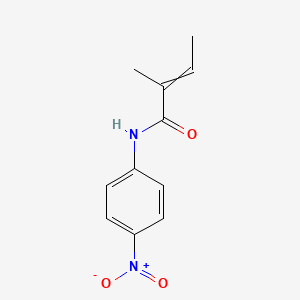
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
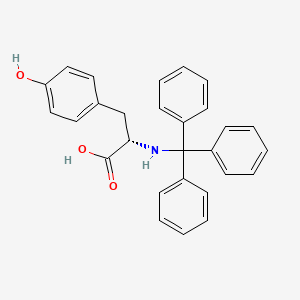
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
